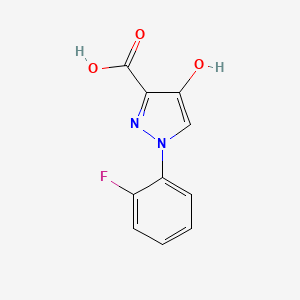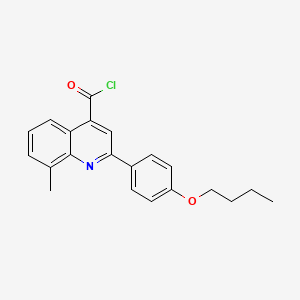
2-(4-丁氧基苯基)-8-甲基喹啉-4-酰氯
描述
科学研究应用
Application 1: Thermo-responsive Shape Memory Effect of Self-assembled Poly- {2,5-bis [ (4-butoxyphenyl)oxycarbonyl]styrene} Fiber
- Methods of Application : The transition temperature of the fiber was the glass transition temperature of this polymer (Tg = 110 °C) during the shape memory process .
- Results or Outcomes : The excellent shape memory effect has been reported about PBPCS fiber as a typical thermo-tropic MJLCP .
Application 2: Coordination Network Assemblies
- Methods of Application : The compounds react with Co (NCS) 2 under conditions of crystal growth at room temperature to give single crystals .
- Results or Outcomes : The detailed structures of the three networks have been compared with that of the previously reported [{Co(1)2(NCS)2}·4CHCl3]n in which 1 is 4′-(butoxyphenyl)-3,2′:6′,3″-terpyridine .
Application 3: Synthesis of Novel Oxazolone Derivatives
- Summary of the Application : This research focuses on the synthesis of novel oxazolone derivatives possessing antimicrobial and cytotoxic activity .
- Methods of Application : In the study, p-substituted benzoyl glycines were fused with 4-n-octyloxy-3-methoxybenzaldehyde to yield corresponding oxazolone derivatives .
- Results or Outcomes : All the synthesized compounds showed good to moderate antibacterial activity against Escherichia coli and Micrococcus luteus when compared to the standard streptomycin .
Application 4: Proteomics Research
- Summary of the Application : Compounds similar to “2-(4-Butoxyphenyl)-8-methylquinoline-4-carbonyl chloride” are used in proteomics research .
- Methods of Application : The specific methods of application in proteomics research can vary widely depending on the specific research question and experimental design .
- Results or Outcomes : The outcomes of this research can also vary widely, but the ultimate goal is typically to gain a better understanding of protein function and interactions .
Application 5: Synthesis of Novel Oxazolone Derivatives
- Summary of the Application : This research focuses on the synthesis of novel oxazolone derivatives possessing antimicrobial and cytotoxic activity .
- Methods of Application : In the study, p-substituted benzoyl glycines were fused with 4-n-octyloxy-3-methoxybenzaldehyde to yield corresponding oxazolone derivatives .
- Results or Outcomes : All the synthesized compounds showed good to moderate antibacterial activity against Escherichia coli and Micrococcus luteus when compared to the standard streptomycin .
Application 6: Proteomics Research
- Summary of the Application : Compounds similar to “2-(4-Butoxyphenyl)-8-methylquinoline-4-carbonyl chloride” are used in proteomics research .
- Methods of Application : The specific methods of application in proteomics research can vary widely depending on the specific research question and experimental design .
- Results or Outcomes : The outcomes of this research can also vary widely, but the ultimate goal is typically to gain a better understanding of protein function and interactions .
未来方向
属性
IUPAC Name |
2-(4-butoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO2/c1-3-4-12-25-16-10-8-15(9-11-16)19-13-18(21(22)24)17-7-5-6-14(2)20(17)23-19/h5-11,13H,3-4,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRHZKUCESFDCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001199707 | |
| Record name | 2-(4-Butoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001199707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Butoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |
CAS RN |
1160254-59-0 | |
| Record name | 2-(4-Butoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160254-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Butoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001199707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




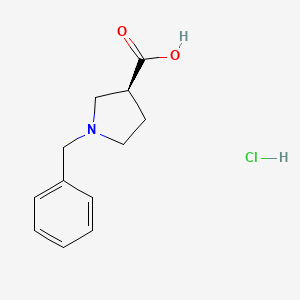
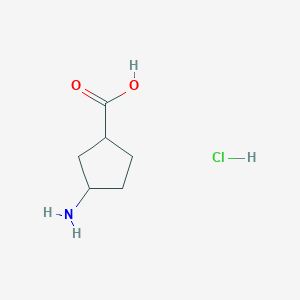
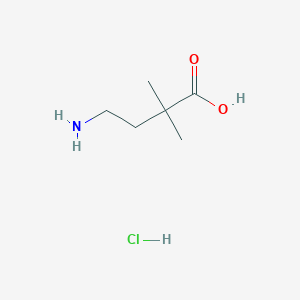
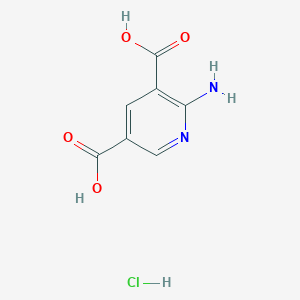
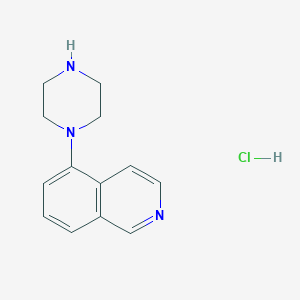
![3-Benzyl-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1372757.png)
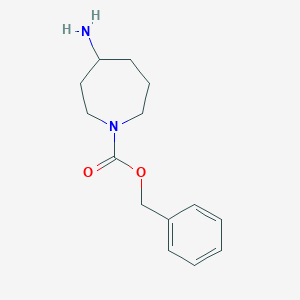
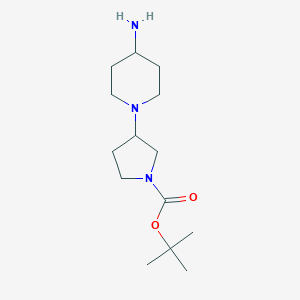
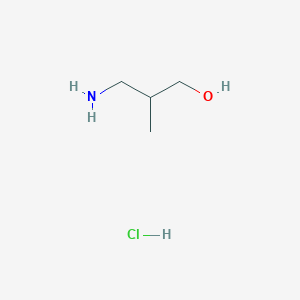
![[1-(4-Bromophenyl)cyclopentyl]methanamine](/img/structure/B1372763.png)
![3-[(3-Aminophenyl)amino]benzonitrile](/img/structure/B1372768.png)

